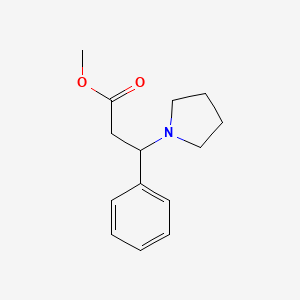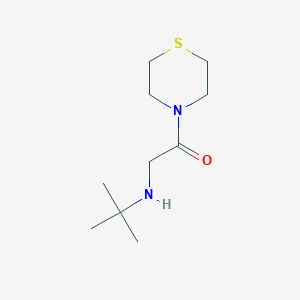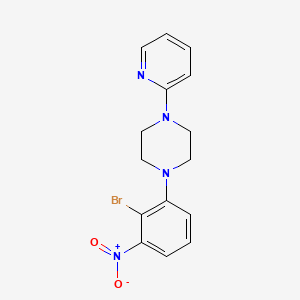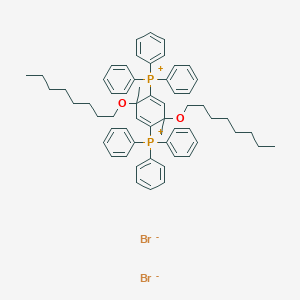
D-Ribopyranosyl thiosemicarbazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Ribopyranosyl thiosemicarbazide typically involves the reaction of D-ribose with thiosemicarbazide. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the thiosemicarbazone linkage . The reaction can be represented as follows:
D-ribose+thiosemicarbazide→D-Ribopyranosyl thiosemicarbazide
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pH, and reaction time, to maximize yield and purity .
化学反应分析
Types of Reactions
D-Ribopyranosyl thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiosemicarbazides .
科学研究应用
D-Ribopyranosyl thiosemicarbazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Due to its anticancer properties, it is investigated for potential therapeutic applications in cancer treatment.
Industry: It is used in the development of new materials with specific properties, such as sensors and catalysts
作用机制
The mechanism of action of D-Ribopyranosyl thiosemicarbazide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can disrupt various cellular processes, leading to the compound’s antimicrobial and anticancer effects .
相似化合物的比较
Similar Compounds
Thiosemicarbazide: A precursor to D-Ribopyranosyl thiosemicarbazide, known for its broad biological activities.
1,3,4-Thiadiazole: A derivative of thiosemicarbazide with enhanced anticancer properties.
Thiosemicarbazones: Compounds derived from thiosemicarbazide, widely studied for their therapeutic potential
Uniqueness
This compound stands out due to its unique combination of a ribose sugar moiety and a thiosemicarbazide group. This structure imparts specific biological activities and makes it a versatile compound for various applications .
属性
分子式 |
C6H13N3O4S |
|---|---|
分子量 |
223.25 g/mol |
IUPAC 名称 |
[[(3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]amino]thiourea |
InChI |
InChI=1S/C6H13N3O4S/c7-6(14)9-8-5-4(12)3(11)2(10)1-13-5/h2-5,8,10-12H,1H2,(H3,7,9,14)/t2-,3-,4-,5?/m1/s1 |
InChI 键 |
IPZPYSHFPHKLJM-SOOFDHNKSA-N |
手性 SMILES |
C1[C@H]([C@H]([C@H](C(O1)NNC(=S)N)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)NNC(=S)N)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12861215.png)
![N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]guanidine](/img/structure/B12861217.png)
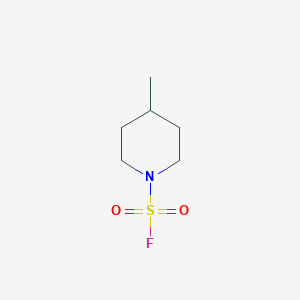
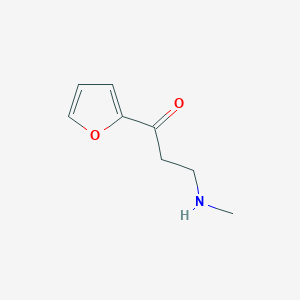
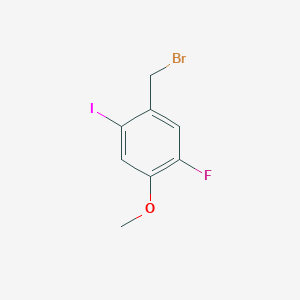
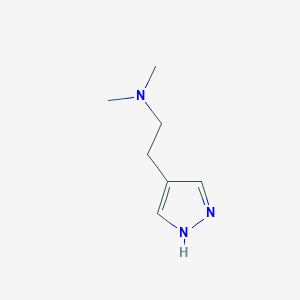
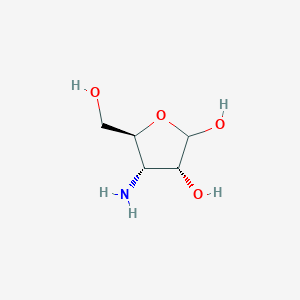
![1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c][1,7]naphthyridin-4-one](/img/structure/B12861252.png)
